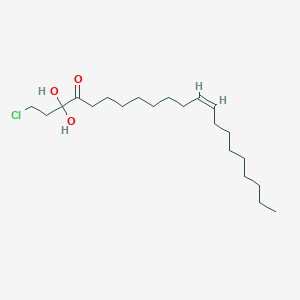
(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: is an organic compound characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone group on a long-chain unsaturated hydrocarbon. This compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound followed by hydroxylation and subsequent formation of the ketone group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
(E)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one: The E-isomer of the compound, differing in the spatial arrangement of the chlorine and hydroxyl groups.
1-Chloro-3,3-dihydroxyhenicosane: A saturated analog without the double bond.
1-Chloro-3,3-dihydroxyhenicos-12-yne-4-one: An alkyne analog with a triple bond instead of a double bond.
Uniqueness: The (Z)-configuration of (Z)-1-Chloro-3,3-dihydroxyhenicos-12-en-4-one imparts unique chemical and biological properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Formule moléculaire |
C21H39ClO3 |
|---|---|
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
(Z)-1-chloro-3,3-dihydroxyhenicos-12-en-4-one |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24,25)18-19-22/h9-10,24-25H,2-8,11-19H2,1H3/b10-9- |
Clé InChI |
XYYLJMGFECITJP-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCl)(O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)C(CCCl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




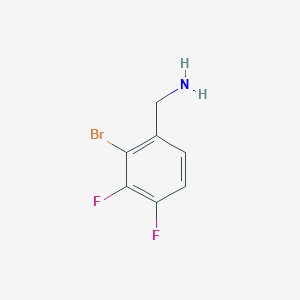

![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)

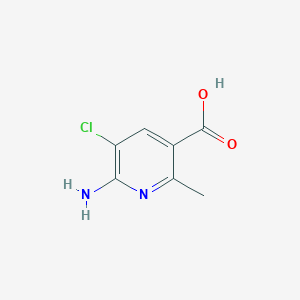
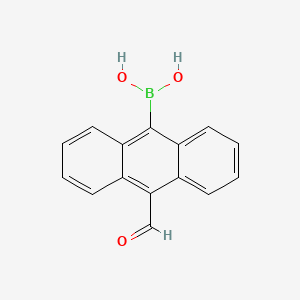
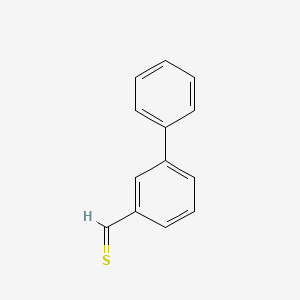

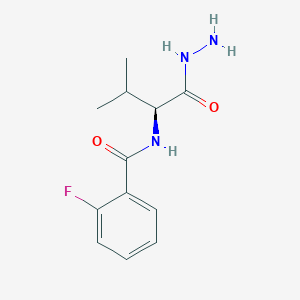
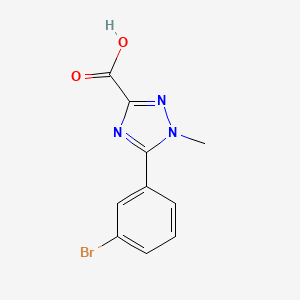
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![1-Benzyl-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine-4-carbonitrile](/img/structure/B12852682.png)
